2-((6-acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Description
2-((6-acetamidopyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is synthesized through a complex process that involves several steps.
Scientific Research Applications
Medicinal Chemistry Applications
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition : Compounds with related structural features have been investigated for their potential as dual inhibitors of PI3K and mTOR, which are critical targets in cancer therapy. Modifications to the chemical structure have aimed at improving metabolic stability and efficacy in inhibiting cancer cell growth (Stec et al., 2011).
Antibacterial Activity : The synthesis and evaluation of novel compounds derived from structurally similar starting materials have shown promising antibacterial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Al-Kamali et al., 2014; Hossan et al., 2012).
Antitumor Activity : Research on related compounds has explored their antiproliferative effects against various cancer cell lines. These studies suggest a potential for developing novel antitumor agents based on the modification of the pyridazine and related cores (Wu et al., 2017).
Agricultural Chemistry Applications
Herbicide Development : The structural analogy with chloroacetamide herbicides points towards the potential application in designing new herbicides with specific action mechanisms and improved environmental profiles (Weber & Peter, 1982).
Advanced Materials and Chemical Synthesis
Catalysis and Synthesis : The compound's structural framework could be of interest in catalysis research, particularly in developing new synthetic pathways or as intermediates in the synthesis of complex molecules. This area includes exploring its use in green chemistry applications and novel catalytic processes (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-3-23-13-6-4-12(5-7-13)18-15(22)10-24-16-9-8-14(19-20-16)17-11(2)21/h4-9H,3,10H2,1-2H3,(H,18,22)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIFGRUKFYBMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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